(1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol
CAS No.:
Cat. No.: VC17897681
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO2 |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | (1R,2R)-2-(2-methoxyanilino)cyclopentan-1-ol |
| Standard InChI | InChI=1S/C12H17NO2/c1-15-12-8-3-2-5-10(12)13-9-6-4-7-11(9)14/h2-3,5,8-9,11,13-14H,4,6-7H2,1H3/t9-,11-/m1/s1 |
| Standard InChI Key | ITFIJCOSOKPITF-MWLCHTKSSA-N |
| Isomeric SMILES | COC1=CC=CC=C1N[C@@H]2CCC[C@H]2O |
| Canonical SMILES | COC1=CC=CC=C1NC2CCCC2O |
Introduction
(1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol is a chiral organic compound featuring a cyclopentanol structure with a methoxyphenyl amine substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. It belongs to the class of amino alcohols, specifically those containing a cyclopentane ring, which is crucial for understanding its reactivity and potential pharmaceutical applications.
Synthesis Methods
The synthesis of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol involves several key steps:
-
Starting Materials: Cyclopentanone and 2-methoxyphenylamine are commonly used.
-
Reaction Conditions: The reaction often occurs under controlled conditions, including the use of solvents and reagents standard in organic chemistry laboratories.
-
Purification: Techniques such as recrystallization or chromatography are employed to isolate the product post-reaction.
Chemical Reactions
This compound can undergo several chemical reactions typical for amino alcohols, including:
-
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.
-
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, depending on the conditions.
Biological Activities and Applications
Preliminary studies suggest that compounds similar to (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol may exhibit significant biological activities, potentially leading to applications in various medical fields. The exact mechanism by which this compound exerts its effects biologically may involve interactions with specific biological targets, although detailed research findings are still emerging.
Analytical Techniques
Relevant analytical techniques used for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
-
Mass Spectrometry: Helps in determining the molecular weight and structure.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol | C12H17NO2 | 207.27 g/mol | Cyclopentanol structure with methoxyphenyl amine substituent |
| (1R,2R)-2-((4-Methoxyphenyl)amino)cyclopentan-1-ol | C12H17NO2 | 205.27 g/mol | Similar cyclopentanol core but with a 4-methoxyphenyl group |
| (1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclopentan-1-ol | C13H19NO2 | 221.29 g/mol | Features a methoxy and methyl-substituted phenyl group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume